molecular formula C9H7ClN2 B074933 5-Chloro-1-phenyl-1H-pyrazole CAS No. 1127-84-0

5-Chloro-1-phenyl-1H-pyrazole

Cat. No. B074933
CAS RN: 1127-84-0
M. Wt: 178.62 g/mol
InChI Key: OIYKQIJGNAJVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-phenyl-1H-pyrazole, also known as CPP, is a chemical compound that has been widely used in scientific research due to its unique properties. CPP is a heterocyclic compound that contains a pyrazole ring and a phenyl group. It has a molecular formula of C9H7ClN2 and a molecular weight of 178.62 g/mol.

Mechanism Of Action

5-Chloro-1-phenyl-1H-pyrazole acts as a competitive antagonist of the NMDA receptor. It binds to the receptor's ion channel and prevents the influx of calcium ions into the cell, which is necessary for the receptor's activation. This blockade of the NMDA receptor results in the inhibition of synaptic plasticity and the disruption of learning and memory processes.

Biochemical And Physiological Effects

5-Chloro-1-phenyl-1H-pyrazole has several biochemical and physiological effects. It has been shown to decrease the excitability of neurons and reduce the release of several neurotransmitters, including glutamate, dopamine, and serotonin. 5-Chloro-1-phenyl-1H-pyrazole has also been shown to increase the release of acetylcholine, which is a neurotransmitter that is crucial for learning and memory processes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Chloro-1-phenyl-1H-pyrazole in lab experiments is its potency and selectivity as an NMDA receptor antagonist. This allows researchers to study the role of the NMDA receptor in neurological disorders with high precision. However, one of the limitations of using 5-Chloro-1-phenyl-1H-pyrazole is its short half-life, which requires frequent dosing in experiments.

Future Directions

For the use of 5-Chloro-1-phenyl-1H-pyrazole in scientific research include the development of new drugs and the study of its role in pain perception.

Synthesis Methods

The synthesis of 5-Chloro-1-phenyl-1H-pyrazole can be achieved through several methods. One of the most common methods is the reaction between 5-chloro-1-phenylpyrazole-3-carboxylic acid and thionyl chloride. This reaction produces 5-chloro-1-phenylpyrazole-3-carbonyl chloride, which is then reacted with ammonia to produce 5-Chloro-1-phenyl-1H-pyrazole.

Scientific Research Applications

5-Chloro-1-phenyl-1H-pyrazole has been used in several scientific research studies due to its unique properties. One of the most common applications of 5-Chloro-1-phenyl-1H-pyrazole is in the field of neuroscience. 5-Chloro-1-phenyl-1H-pyrazole is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. 5-Chloro-1-phenyl-1H-pyrazole has been used to study the role of the NMDA receptor in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

5-chloro-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYKQIJGNAJVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347880
Record name 5-Chloro-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-phenyl-1H-pyrazole

CAS RN

1127-84-0
Record name 5-Chloro-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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